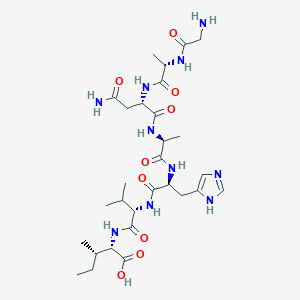
6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-3-methylquinoline with phenol in the presence of a suitable catalyst to form the phenoxy derivative. This intermediate is then reacted with piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. It may act by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. This can lead to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its methoxy, phenoxy, and piperazinyl substituents contribute to its distinct pharmacological profile and potential therapeutic applications .
Propriétés
Numéro CAS |
922734-58-5 |
|---|---|
Formule moléculaire |
C21H23N3O2 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
6-methoxy-3-methyl-4-phenoxy-8-piperazin-1-ylquinoline |
InChI |
InChI=1S/C21H23N3O2/c1-15-14-23-20-18(21(15)26-16-6-4-3-5-7-16)12-17(25-2)13-19(20)24-10-8-22-9-11-24/h3-7,12-14,22H,8-11H2,1-2H3 |
Clé InChI |
PDWQFWQBPUYXNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(=CC(=CC2=C1OC3=CC=CC=C3)OC)N4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
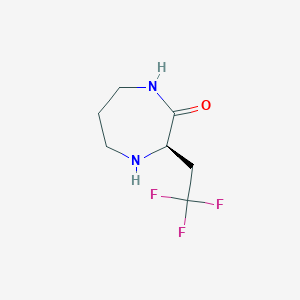
![2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184106.png)
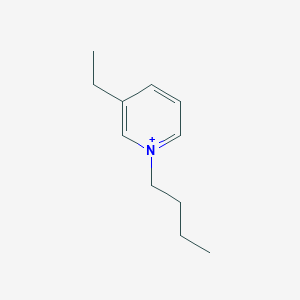
![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
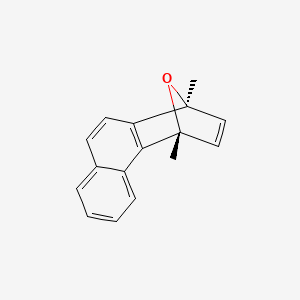
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
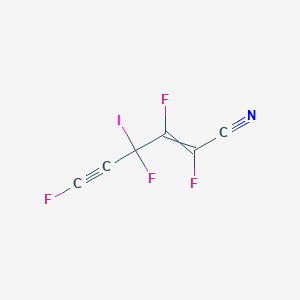
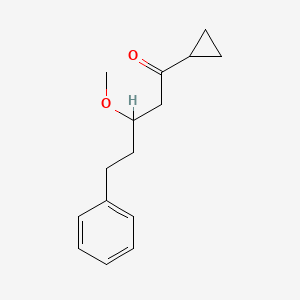
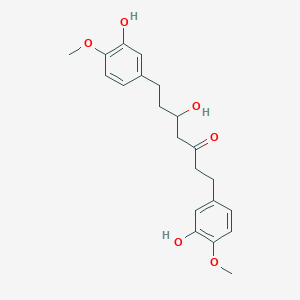
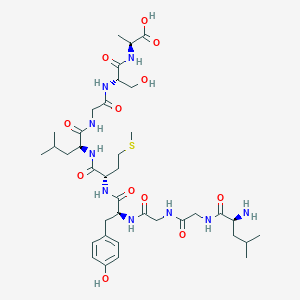
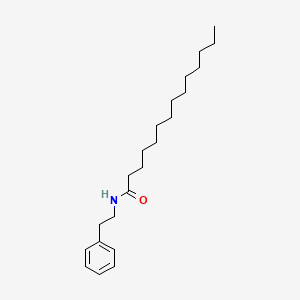
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)
